Iron(iii)choline citrate

Iron Bioavailability Animal Nutrition Hemoglobin Regeneration

Iron(III) choline citrate (CAS 1336-80-7, also known as Ferrocholinate) is a coordination complex formed from the interaction of iron(III) ions, choline, and citrate ions. It is characterized as a greenish-brown to reddish-brown amorphous solid that is freely soluble in water (approximately 1084.3 g/L at 20°C), yielding stable solutions at a 1% pH of approximately 3.0.

Molecular Formula C33H63Fe2N3O24
Molecular Weight 997.5 g/mol
Cat. No. B13816953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron(iii)choline citrate
Molecular FormulaC33H63Fe2N3O24
Molecular Weight997.5 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCO.C[N+](C)(C)CCO.C[N+](C)(C)CCO.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.[Fe].[Fe]
InChIInChI=1S/3C6H8O7.3C5H14NO.2Fe/c3*7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-6(2,3)4-5-7;;/h3*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*7H,4-5H2,1-3H3;;/q;;;3*+1;;/p-3
InChIKeyNYWMIMASXWUUPM-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron(III) Choline Citrate: Technical Specifications and Procurement Baseline for Research and Industrial Applications


Iron(III) choline citrate (CAS 1336-80-7, also known as Ferrocholinate) is a coordination complex formed from the interaction of iron(III) ions, choline, and citrate ions . It is characterized as a greenish-brown to reddish-brown amorphous solid that is freely soluble in water (approximately 1084.3 g/L at 20°C), yielding stable solutions at a 1% pH of approximately 3.0 [1]. The compound serves as a unique source of both bioavailable iron (approximately 13.89% Fe) and the essential nutrient choline (providing 360 mg choline base per gram), making it a dual-nutrient chelate rather than a simple iron salt [2][3]. It is classified under 21 CFR § 573.580 as a safe source of iron in animal feed when prepared from equimolecular quantities of ferric hydroxide, choline, and citric acid [4].

Critical Selection Criteria for Iron(III) Choline Citrate: Why In-Class Substitution Fails


Iron(III) choline citrate cannot be freely substituted with other iron salts or even other ferric chelates due to its unique combination of a ferric (Fe³⁺) iron core, citrate chelation, and choline counterion [1]. This specific chemical structure confers a distinct pharmacokinetic and toxicological profile. For instance, while ferrous sulfate is the standard comparator for iron bioavailability, the ferric state in this complex alters its absorption and tolerability [2]. Direct substitution with simple ferric salts like ferric chloride or ferric ammonium citrate would introduce vastly different solubility, pH stability, and gastrointestinal irritation profiles [3]. Furthermore, the choline component, which constitutes approximately 36% of the compound's mass, is not present in alternatives like ferric citrate or ferrous bisglycinate, making this compound a dual-nutrient source with distinct research and formulation applications [4][5]. The evidence below quantifies these critical points of differentiation.

Quantitative Differentiation Guide for Iron(III) Choline Citrate Procurement


Superior Bioavailability of Iron(III) Choline Citrate vs. Ferrous Sulfate in a Swine Model

In a controlled study, the relative biological value (RBV) of iron from ferric choline citrate was directly compared to that of ferrous sulfate (FeSO4·7H2O, RBV standard = 100) in young pigs [1]. The ferric choline citrate demonstrated a significantly higher RBV, measured by both hemoglobin regeneration and iron retention methods [1].

Iron Bioavailability Animal Nutrition Hemoglobin Regeneration Comparative Iron Absorption

Reduced Gastrointestinal Toxicity Profile in Humans Compared to Ferrous Sulfate and Ferrous Gluconate

A clinical report on 131 patients (3,303 treatment days) found that iron choline citrate caused gastrointestinal symptoms in only 6 patients (4.6%), with all able to continue medication [1]. A separate head-to-head study in 5 volunteers showed that equivalent 120 mg iron doses of ferrous sulfate caused a higher and less sustained rise in serum iron and more intense symptoms of intoxication than iron choline citrate [2].

Gastrointestinal Tolerability Clinical Safety Iron Supplementation Adverse Event Profile

Enhanced Aqueous Solubility and Solution Stability vs. Simple Ferric Salts

Iron(III) choline citrate exhibits extremely high water solubility of approximately 1084.3 g/L at 20°C, with a logP of 0.3 at 25°C, indicating a strong hydrophilic character that prevents precipitation at intestinal pH . In contrast, simple ferric salts like ferric chloride undergo rapid hydrolysis and precipitation as ferric hydroxide at pH >3, limiting their solubility in biological or neutral-pH industrial applications .

Aqueous Solubility Formulation Stability Ferric Chelate Chemistry pH-Dependent Stability

Thermal Decomposition Pathway Yielding Nanocrystalline Magnetite (Fe3O4) with Tunable Crystallite Size

Thermal decomposition of iron choline citrate (C33H57Fe2N3O24) provides a controlled route to nanocrystalline magnetite (Fe3O4) [1]. In contrast, decomposition of simpler iron-organic precursors like iron citrate or iron acetylacetonate often yields a mixture of iron oxide phases (α-Fe2O3, γ-Fe2O3, Fe3O4) with less predictable size control due to different decomposition mechanisms [2].

Nanomaterial Synthesis Thermal Decomposition Magnetite Nanoparticles Precursor Chemistry

Optimal Application Scenarios for Iron(III) Choline Citrate Based on Quantitative Evidence


High-Bioavailability Iron Fortification in Animal Feed Formulations

When formulating swine or other animal feeds where maximizing iron absorption per unit of supplemented iron is paramount, iron(III) choline citrate is the preferred choice. Its 40% higher relative biological value (RBV = 140) compared to the ferrous sulfate standard (RBV = 100) means less compound is required to achieve the same biological effect, reducing cost-per-effective-dose and minimizing excreted iron . This is particularly relevant for young animals where iron deficiency anemia is a common concern. Compliance with 21 CFR § 573.580 ensures regulatory acceptance for this use [4].

Development of Tolerable Oral Iron Supplements for Sensitive Populations

For the formulation of oral iron supplements intended for populations with a high risk of gastrointestinal side effects (e.g., pregnant women, pediatric patients, or individuals with inflammatory bowel conditions), iron(III) choline citrate provides a superior safety profile. Clinical data demonstrate a low incidence of GI upset (approximately 4.6%) in a large patient cohort, and direct comparative studies confirm a more favorable serum iron profile and reduced intoxication symptoms compared to ferrous sulfate and gluconate . This allows for higher, more efficacious dosing without compromising patient compliance.

Liquid Nutritional Formulations and Cell Culture Media Requiring Stable Ferric Iron

In any application requiring a concentrated, stable source of soluble ferric iron in an aqueous medium at near-neutral pH, iron(III) choline citrate is the appropriate procurement choice. Its exceptionally high water solubility (>1000 g/L) and logP of 0.3 prevent the hydrolysis and precipitation that plague simple ferric salts like FeCl3 or ferric ammonium citrate . This ensures consistent iron delivery in liquid dietary supplements, enteral nutrition formulas, or specialized cell culture media where iron availability must be tightly controlled and precipitation artifacts are unacceptable [4].

Controlled Synthesis of Magnetite (Fe3O4) Nanoparticles via Thermal Decomposition

Researchers and industrial chemists seeking to synthesize phase-pure, size-controlled magnetite (Fe3O4) nanoparticles should select iron(III) choline citrate as the precursor. Unlike the decomposition of simpler iron salts, this compound yields magnetite as the dominant crystalline phase with a tunable crystallite size ranging from 10-21 nm, controllable via temperature and quenching conditions . This provides a predictable, single-source route to nanomaterials for applications in magnetic hyperthermia, MRI contrast agents, or catalytic systems, eliminating the need for complex post-synthesis purification or phase separation steps.

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